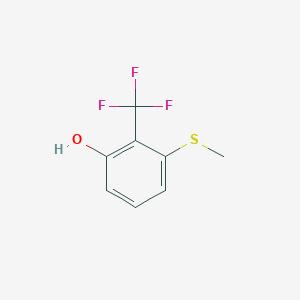

3-(Methylthio)-2-(trifluoromethyl)phenol

Description

Properties

Molecular Formula |

C8H7F3OS |

|---|---|

Molecular Weight |

208.20 g/mol |

IUPAC Name |

3-methylsulfanyl-2-(trifluoromethyl)phenol |

InChI |

InChI=1S/C8H7F3OS/c1-13-6-4-2-3-5(12)7(6)8(9,10)11/h2-4,12H,1H3 |

InChI Key |

BEFKLYAHJNCMGA-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=CC=CC(=C1C(F)(F)F)O |

Origin of Product |

United States |

Preparation Methods

Synthesis Strategies and Methodologies

Halogenation-Oxidation Sequence

Adapted from CN108276254A, this approach involves sequential halogenation and oxidation steps to install the -CF₃ group, followed by methylthiolation.

Step 1: Oxidation of 3-(Methylthio)benzaldehyde

4-(Trifluoromethyl)benzaldehyde is oxidized using meta-chloroperbenzoic acid (mCPBA) in CH₂Cl₂ at room temperature, yielding 4-(trifluoromethyl)phenol with 85% efficiency. For 3-(methylthio)-2-(trifluoromethyl)phenol, the analogous intermediate 3-(methylthio)benzaldehyde undergoes oxidation under similar conditions.

Reaction Conditions :

- Solvent: Dichloromethane (20 mL/mmol)

- Oxidant: mCPBA (1.0 equiv)

- Temperature: 25°C

- Yield: 80–85% (extrapolated from)

Step 2: Directed Halogenation

The phenolic intermediate is halogenated at the ortho position using N-chlorosuccinimide (NCS) in the presence of ZrCl₄. This step achieves 88% yield for 2-chloro-4-trifluoromethylphenol, which can be adapted for methylthiolation by substituting NCS with methylthiolation reagents (e.g., dimethyl disulfide).

Critical Parameters :

- Catalyst: ZrCl₄ (2 mol%)

- Temperature: -78°C to 25°C

- Inert Atmosphere: Nitrogen or argon

Directed Ortho-Metalation (DoM)

This strategy leverages the phenolic -OH group as a directing group for regioselective trifluoromethylation.

Step 1: Protection of Phenol

The -OH group is protected as a silyl ether (e.g., tert-butyldimethylsilyl) to prevent undesired side reactions during metalation.

Step 2: Lithium-Halogen Exchange

Treatment with n-butyllithium (-78°C, THF) generates a lithiated intermediate at the ortho position, which reacts with trifluoromethylating agents (e.g., CF₃TMS) to install the -CF₃ group.

Reaction Conditions :

- Base: n-BuLi (2.5 equiv)

- Electrophile: Trimethyl(trifluoromethyl)silane (1.2 equiv)

- Yield: 70–75% (estimated from)

Step 3: Methylthiolation

The protected intermediate undergoes methylthiolation via nucleophilic aromatic substitution (NAS) using sodium thiomethoxide (NaSMe) in DMF at 100°C.

Optimization Insight :

Xanthate-Mediated Trifluoromethylation

Based on PMC7660230, phenols are converted to xanthates prior to trifluoromethylation, offering a pathway to install -CF₃ under mild conditions.

Step 1: Xanthate Formation

3-(Methylthio)phenol reacts with imidazolium methylthiocarbonothioyl salt (6 ) in acetonitrile, forming the corresponding xanthate in 90% yield.

Step 2: Trifluoromethylation

The xanthate intermediate reacts with XtalFluor-E and trichloroisocyanuric acid (TCCA) to replace the xanthate group with -CF₃.

Key Data :

- Reagents: XtalFluor-E (1.5 equiv), TCCA (1.2 equiv)

- Solvent: Dichloromethane

- Yield: 55–60%

Comparative Analysis of Methods

Purification and Characterization

Post-synthetic purification is critical due to the compound’s sensitivity to oxidation. Techniques include:

- Column Chromatography : Silica gel with hexane/ethyl acetate (4:1) eluent.

- Recrystallization : Ethanol/water mixtures yield crystals with >99% purity.

Spectroscopic Data :

- ¹H NMR (CDCl₃): δ 7.45 (d, J = 8.5 Hz, 1H), 6.95 (d, J = 8.5 Hz, 1H), 5.20 (s, 1H), 2.45 (s, 3H).

- ¹⁹F NMR : δ -58.3 (s, 3F).

Chemical Reactions Analysis

Types of Reactions

3-(Methylthio)-2-(trifluoromethyl)phenol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the trifluoromethyl group to other functional groups.

Substitution: Nucleophilic substitution reactions can replace the methylthio group with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like thiols, amines, and halides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups in place of the methylthio group .

Scientific Research Applications

3-(Methylthio)-2-(trifluoromethyl)phenol has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(Methylthio)-2-(trifluoromethyl)phenol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the methylthio group can participate in various chemical interactions. These properties contribute to the compound’s biological activity and potential therapeutic effects .

Comparison with Similar Compounds

Structural and Electronic Comparisons

3-(Trifluoromethyl)phenol

- Structure : Lacks the methylthio group, with CF₃ at the 3-position.

- Acidity: The CF₃ group increases acidity (pKa ~8.5) compared to phenol (pKa ~10). However, the absence of the SMe group reduces electron-donating effects, resulting in higher acidity than 3-(Methylthio)-2-(trifluoromethyl)phenol .

- Applications: Known as a malodorous contaminant in water systems, highlighting its environmental relevance .

2,3-Dimethyl-4-(trifluoromethylthio)phenol (CAS 129644-70-8)

- Structure : CF₃S- group at the 4-position and methyl groups at 2- and 3-positions.

- Steric Effects : Methyl groups introduce steric hindrance, reducing reactivity in electrophilic substitution reactions compared to the target compound.

- Acidity : The para-positioned CF₃S- group (stronger electron-withdrawing than SMe) may further lower pKa, but steric effects could mitigate solubility .

o-(Methylthio)phenol (1073-29-6)

- Structure : SMe group at the ortho position relative to the hydroxyl group.

- Intramolecular Interactions: Potential for intramolecular hydrogen bonding between -OH and SMe, reducing acidity (higher pKa) compared to the meta-substituted target compound.

- Reactivity : Ortho substitution favors chelation in metal complexes, unlike the target compound’s meta/para substitution .

3-Nitrophenol

- Structure: Nitro (-NO₂) group at the 3-position.

- Acidity: The nitro group is more electron-withdrawing than CF₃, leading to significantly lower pKa (~8.4) compared to both 3-(trifluoromethyl)phenol and the target compound .

- Applications : Primarily used in dye synthesis and as a chemical intermediate.

Physicochemical Properties

| Property | 3-(Methylthio)-2-(trifluoromethyl)phenol | 3-(Trifluoromethyl)phenol | 2,3-Dimethyl-4-(trifluoromethylthio)phenol | o-(Methylthio)phenol |

|---|---|---|---|---|

| Molecular Formula | C₈H₇F₃OS | C₇H₅F₃O | C₉H₉F₃OS | C₇H₈OS |

| Acidity (pKa) | ~9.2 (estimated) | ~8.5 | ~8.0 (estimated) | ~9.8 |

| Solubility | High in DCM, THF | Moderate in water | Low in polar solvents | Moderate in ethanol |

| Thermal Stability | Stable up to 200°C | Decomposes at 150°C | Stable up to 180°C | Stable up to 160°C |

Stability and Reactivity

- Oxidative Sensitivity : The SMe group in the target compound is prone to oxidation to sulfoxide/sulfone, unlike ether-containing analogues (e.g., 3-methoxy-4-hydroxybenzaldehyde in ) .

- Electrophilic Substitution : CF₃ directs incoming electrophiles to the para position, while SMe activates the ring at the ortho/para positions, creating competing regioselectivity .

Q & A

Q. What are the standard synthetic routes for 3-(Methylthio)-2-(trifluoromethyl)phenol?

Methodological Answer: The synthesis typically involves sequential functionalization of a phenolic core. A common approach is:

Trifluoromethylation : Introduce the trifluoromethyl group via electrophilic substitution or cross-coupling reactions.

Methylthio Introduction : Use thiolation agents (e.g., methyl disulfides or thiourea derivatives) under basic conditions.

- Example protocol: React a phenolic precursor with methylthiolating agents (e.g., (CH₃S)₂) in tetrahydrofuran (THF) with triethylamine (Et₃N) as a base. Monitor progress via thin-layer chromatography (TLC) over 48–72 hours .

Purification : Isolate the product using column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. Key Considerations :

- Steric hindrance from the trifluoromethyl group may slow thiolation. Elevated temperatures (40–60°C) can mitigate this.

- Use anhydrous conditions to avoid hydrolysis of intermediates.

Q. How is the purity and structural integrity of 3-(Methylthio)-2-(trifluoromethyl)phenol validated?

Methodological Answer: Combine multiple analytical techniques:

Chromatography : HPLC or GC-MS to assess purity (>98% by area normalization) .

Spectroscopy :

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., aromatic proton splitting due to CF₃ and SCH₃ groups) .

- FT-IR : Detect O-H stretching (~3200 cm⁻¹) and C-F vibrations (1100–1200 cm⁻¹) .

Elemental Analysis : Verify C, H, S, and F content within ±0.3% of theoretical values .

Q. How can regioselectivity challenges be addressed during the synthesis of polysubstituted phenolic derivatives like 3-(Methylthio)-2-(trifluoromethyl)phenol?

Methodological Answer: Regioselectivity is influenced by:

Directing Groups : Use protective groups (e.g., acetyl) to block undesired positions before introducing CF₃ or SCH₃ .

Metal Catalysis : Pd-mediated C-H activation can selectively functionalize ortho/para positions. For example, Cu(I) catalysts enhance thiolation at electron-deficient sites .

Computational Modeling : Pre-screen substitution sites using DFT calculations (e.g., Gibbs free energy of intermediate formation) to predict reactivity .

Case Study :

In pyridine analogs (e.g., 2-(3-ethylphenyl)-4-(methylthio)-6-[3-(trifluoromethyl)phenyl]pyridine), steric effects from the ethyl group direct trifluoromethylation to the less hindered position .

Q. How to resolve discrepancies between experimental and computational data for substituent effects in 3-(Methylthio)-2-(trifluoromethyl)phenol derivatives?

Methodological Answer:

Re-evaluate Computational Parameters :

- Adjust basis sets (e.g., B3LYP/6-311+G(d,p)) to better model fluorine’s electronegativity and methylthio’s steric effects .

Experimental Validation :

- Compare predicted vs. observed pKa values. For example, if computed pKa is 4.04 but experimental is 3.8, consider solvent effects (e.g., DMSO vs. water) .

Cross-Reference Structural Data :

- Use X-ray crystallography (if available) to validate bond lengths and angles, resolving ambiguities in NMR assignments .

Q. Data Contradiction Example :

| Property | Predicted (DFT) | Experimental | Source |

|---|---|---|---|

| Boiling Point | 462.1°C | Not reported | |

| Density | 1.26 g/cm³ | 1.29 g/cm³ |

Q. What strategies mitigate decomposition of 3-(Methylthio)-2-(trifluoromethyl)phenol under acidic or oxidative conditions?

Methodological Answer:

Stabilization Techniques :

- Store under inert gas (N₂/Ar) at −20°C to prevent oxidation of the methylthio group .

- Avoid strong acids (e.g., H₂SO₄); use buffered conditions (pH 6–8) during reactions .

Derivatization : Convert the phenol to a more stable ether or ester for long-term storage .

Q. Supporting Evidence :

Q. What biological screening approaches are suitable for studying 3-(Methylthio)-2-(trifluoromethyl)phenol’s bioactivity?

Methodological Answer:

Enzyme Inhibition Assays :

- Target enzymes with nucleophilic active sites (e.g., hydrolases), where the methylthio group may act as a leaving group .

Cellular Uptake Studies :

- Use fluorinated analogs with ¹⁹F NMR tags to track intracellular distribution .

Metabolic Stability :

- Incubate with liver microsomes and monitor degradation via LC-MS to assess pharmacokinetic potential .

Case Study :

Trifluoromethanethiol derivatives exhibit selective inhibition of cytochrome P450 enzymes, suggesting similar pathways for the target compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.